p-Vinylguaiacol-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

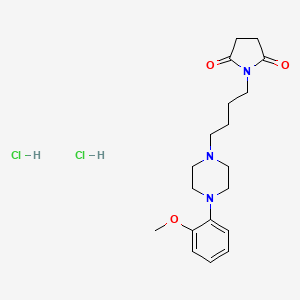

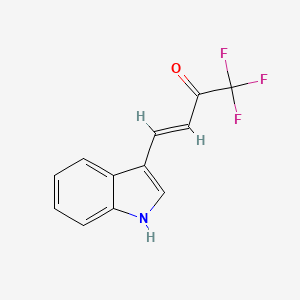

p-Vinylguaiacol-d3 is an aromatic substance and one of the compounds responsible for the natural aroma of buckwheat . It is also one of the major pyrolytic products of (E)-N-[(4-hydroxy-3-methoxy)-phenethyl]-3-[(3-methoxy-4-O-β-D-glucopyranosyloxy) phenyl] acrylamide; a new glycoside in tobacco . It belongs to the class of organic compounds known as methoxyphenols, which are compounds containing a methoxy group attached to the benzene ring of a phenol moiety .

Synthesis Analysis

The synthesis of this compound or similar compounds like 4-Vinylguaiacol has been reported in literature. For instance, biobased anionic surfactants were synthesized using 4-vinylguaiacol and methylbromo undecanoate . The synthesized surfactants were characterized by NMR and mass spectrometry analysis .

Molecular Structure Analysis

The molecular formula of this compound is C9H7D3O2, with a molecular weight of 153.19 .

Chemical Reactions Analysis

In the context of food science, p-Vinylguaiacol has been found to play a significant role in the aroma profile of certain products. For example, it was found that the concentration of p-Vinylguaiacol in orange juice can change during storage, affecting the overall aroma profile .

科学的研究の応用

Antioxidant Properties

p-Vinylguaiacol and its derivatives have been explored for their antioxidant capabilities. Research demonstrates that 4-vinylguaiacol (4-VG), derived from the decarboxylation of ferulic acid, exhibits significant antioxidant activity in emulsion systems, surpassing that of its phenolic acid counterparts. This is particularly notable in polar media, where 4-VG shows superior activity, suggesting its potential in food preservation and health-related applications due to its ability to scavenge various radicals including DPPH and superoxide anion radicals (Terpinc et al., 2011).

Biobased Polymers

The controlled/living cationic polymerization of 4-vinylguaiacol, derived from naturally occurring ferulic acid, has led to the development of novel bio-based amphiphilic polystyrenes. These materials not only represent a sustainable alternative to petroleum-derived polymers but also exhibit desirable properties such as controlled molecular weights and narrow distributions, paving the way for their use in various applications (Takeshima et al., 2018).

Bioconversion and Enzymatic Decarboxylation

Innovative approaches in biotechnology have enabled the efficient bioconversion of ferulic acid to 4-vinylguaiacol using bacterial strains such as Bacillus licheniformis. These methods not only offer a cost-effective route for producing 4-vinylguaiacol but also highlight the potential of microbial fermentation in enhancing the value of agricultural by-products. The use of immobilized biocatalysts in these processes underscores the feasibility of sustainable industrial production of flavor compounds (Sun et al., 2018).

Fermentation Industry Applications

4-Vinylguaiacol plays a crucial role in the fermentation industry, imparting distinct aroma characteristics to products like beer, wine, and soy sauce. Research into the metabolic pathways and factors affecting the synthesis of 4-vinylguaiacol underscores its significance in improving the quality of fermented foods and beverages. The genetic manipulation of yeast strains to enhance the production of these compounds further illustrates the intersection of traditional fermentation techniques and modern biotechnological innovation (Zhou Guang-tian, 2009).

Safety and Hazards

将来の方向性

While specific future directions for p-Vinylguaiacol-d3 were not found, there is a growing interest in the study of volatile organic compounds (VOCs) like this compound. For instance, there is ongoing research into improving the production of bio-based vanillin, a compound related to this compound . This includes exploring the use of inexpensive precursors for vanillin biosynthesis .

特性

CAS番号 |

1335436-42-4 |

|---|---|

分子式 |

C₉H₇D₃O₂ |

分子量 |

153.19 |

同義語 |

4-Ethenyl-2-methoxy-phenol-d3; 4-Vinyl-guaiacol-d3; 2-Methoxy-4-vinyl-phenol-d3; (4-Hydroxy-3-methoxyphenyl)ethene-d3; 2-Methoxy-4-ethenylphenol-d3; 2-Methoxy-4-vinylphenol-d3; 3-Methoxy-4-hydroxystyrene-d3; 4-Ethenyl-2-methoxyphenol-d3; 4-Hydroxy-3- |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]methyl)-1,3-benzoxazol-3-ium diiodide](/img/structure/B1146665.png)